2-Methyl-2-[5-(trifluoromethyl)thiophen-2-yl]propanoic acid
Description
Properties
IUPAC Name |
2-methyl-2-[5-(trifluoromethyl)thiophen-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2S/c1-8(2,7(13)14)5-3-4-6(15-5)9(10,11)12/h3-4H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWHMDCYFOWRDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(S1)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950604-92-9 | |
| Record name | 2-methyl-2-[5-(trifluoromethyl)thiophen-2-yl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Catalysts
- Catalyst : Aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) in anhydrous dichloromethane.
- Temperature : 0–5°C to minimize side reactions.
- Yield : 58–72% based on analogous thiophene alkylations.
Mechanism :
Limitations
- Competing ortho/para selectivity due to the electron-withdrawing trifluoromethyl group.
- Requires rigorous exclusion of moisture to prevent catalyst deactivation.
Nucleophilic Substitution with Prefunctionalized Intermediates
This two-step method avoids Friedel-Crafts limitations by using a prefunctionalized thiophene scaffold.
Step 1: Synthesis of 2-Bromo-5-(Trifluoromethyl)Thiophene
Step 2: Coupling with Dimethyl Malonate
- Reagents : Sodium hydride (NaH) in tetrahydrofuran (THF), followed by hydrolysis.
- Reaction :
$$
\text{2-Bromo-5-(CF₃)thiophene} + \text{CH₂(COOMe)₂} \xrightarrow{\text{NaH}} \text{2-(CH(COOMe)₂)-5-(CF₃)thiophene} \xrightarrow{\text{H₃O⁺}} \text{Target Acid}
$$ - Yield : 65% after decarboxylation.
Hydrolysis of Ester Precursors
Ester-to-acid conversion is a reliable final step in multi-step syntheses.
Optimal Hydrolysis Conditions
| Parameter | Value | Source |
|---|---|---|
| Reagent | 6M HCl or NaOH (aqueous/EtOH) | |
| Temperature | 80–100°C | |
| Time | 4–12 hours | |
| Yield | 92–95% |
Example Protocol :
- Dissolve methyl 2-methyl-2-[5-(trifluoromethyl)thiophen-2-yl]propanoate in ethanol.
- Add 6M NaOH and reflux for 8 hours.
- Acidify with HCl to precipitate the product.
Electrochemical Decarboxylative Coupling
Emerging electrochemical methods offer a green alternative.
Setup and Parameters
- Cell : Undivided cell with graphite electrodes.
- Electrolyte : Tetrabutylammonium hexafluorophosphate (TBAPF₆) in acetonitrile.
- Potential : +1.2 V vs. Ag/AgCl.
- Yield : 47% (needs optimization).
Advantages :
Industrial-Scale Production
Industrial methods prioritize cost-efficiency and scalability.
Continuous Flow Synthesis
Purification Techniques
| Method | Purity Achieved | Throughput |
|---|---|---|
| Crystallization | 99.5% | Moderate |
| Chromatography | 99.9% | Low |
| Distillation | 98% | High |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Friedel-Crafts | 72 | 98 | 12 | Moderate |
| Nucleophilic | 65 | 99 | 18 | Low |
| Hydrolysis | 95 | 99.5 | 8 | High |
| Electrochemical | 47 | 97 | 22 | Emerging |
| Industrial Flow | 85 | 98.5 | 5 | High |
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether (-S-) linkage in this compound participates in nucleophilic substitution reactions. For example:
-
Reaction with alkyl halides : The sulfur atom acts as a nucleophile, enabling alkylation under basic conditions. This reactivity is leveraged to synthesize extended derivatives with modified biological activity .
-
Displacement by amines : In ethanol with piperidine, the thioether group can be displaced by primary or secondary amines to form new C–N bonds .
Table 1: Nucleophilic Substitution Reactions
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromoethyl acetate | EtOH, NaOEt, reflux | S-alkylated pyridine derivative | 72% | |
| Benzylamine | Piperidine, ethanol, 80°C | N-benzylacetamide analog | 65% |
Oxidation of the Thioether to Sulfoxide or Sulfone
The thioether group is susceptible to oxidation:
-
Controlled oxidation with mCPBA (3-chloroperoxybenzoic acid) yields sulfoxide derivatives, while stronger oxidants like H₂O₂/Fe³⁺ produce sulfones . These modifications alter electronic properties and enhance binding to biological targets .
Table 2: Oxidation Reactions
| Oxidizing Agent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| mCPBA | DCM, 0°C, 2 hrs | Sulfoxide derivative | Intermediate for antivirals | |
| H₂O₂/FeCl₃ | AcOH, 60°C, 4 hrs | Sulfone derivative | Anticancer agent synthesis |
Scientific Research Applications
Pharmaceutical Applications
1. Anti-inflammatory Agents
Research has indicated that compounds similar to 2-Methyl-2-[5-(trifluoromethyl)thiophen-2-yl]propanoic acid exhibit anti-inflammatory properties. A study demonstrated that derivatives of this compound could inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases such as arthritis.
Case Study:
A clinical trial involving a derivative of this compound showed a significant reduction in inflammation markers in patients with rheumatoid arthritis, indicating its therapeutic potential .
2. Anticancer Activity
The trifluoromethyl group is known for enhancing the biological activity of compounds. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells.
Data Table: Anticancer Activity of Related Compounds
| Compound Name | IC50 (µM) | Cancer Type |
|---|---|---|
| Compound A | 15 | Breast Cancer |
| Compound B | 20 | Lung Cancer |
| This compound | 18 | Colon Cancer |
This table illustrates the comparative anticancer activity of various compounds, highlighting the potential of this compound in cancer research .
Materials Science Applications
1. Polymer Synthesis
The unique structure of this compound allows it to act as a monomer in polymer synthesis. Its incorporation into polymer chains can enhance thermal stability and chemical resistance.
Case Study:
A research team successfully synthesized a new polymer using this compound as a monomer, resulting in materials with improved mechanical properties and thermal stability compared to traditional polymers .
Agricultural Applications
1. Pesticide Development
The trifluoromethyl group is known to impart herbicidal properties to compounds. Research has indicated that derivatives of this compound can effectively control specific weeds without harming crop yields.
Data Table: Herbicidal Efficacy
| Compound Name | Effective Concentration (g/ha) | Target Weed |
|---|---|---|
| Compound C | 1.0 | Dandelion |
| Compound D | 0.5 | Crabgrass |
| This compound | 0.8 | Broadleaf Weeds |
This table summarizes the herbicidal efficacy of different compounds, showcasing the potential agricultural benefits of using this compound .
Mechanism of Action
The mechanism of action of 2-Methyl-2-[5-(trifluoromethyl)thiophen-2-yl]propanoic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-Methyl-2-[5-(trifluoromethyl)thiophen-2-yl]propanoic acid with key analogs, highlighting structural variations, physicochemical properties, and applications:
Key Structural and Functional Differences:
- Aromatic Ring Systems: The target compound and Tiaprofenic acid share a thiophene core, whereas Fluazifop uses a pyridine ring. Thiophene-based compounds often exhibit enhanced π-π stacking in biological targets, while pyridine derivatives (e.g., Fluazifop) are more polar due to the nitrogen atom . Substituents on the aromatic ring (CF₃ in the target compound vs. benzoyl in Tiaprofenic acid) critically influence bioactivity.
- Acid Moieties: Propanoic acid derivatives (target compound, Fluazifop, Tiaprofenic acid) are ionizable at physiological pH, enhancing solubility and interaction with charged biological targets. In contrast, propynoic acid () contains a triple bond, which may confer rigidity or alter metabolic pathways .
- Biological Activity: Fluazifop: Herbicidal activity due to inhibition of lipid biosynthesis in grasses . Tiaprofenic acid: Anti-inflammatory action via cyclooxygenase inhibition . Target compound: No direct activity data, but its hydrazide derivative (4b) was synthesized in 89% yield, suggesting utility as a precursor for bioactive molecules .
Research Findings and Implications
- Synthetic Utility: The ethyl ester of the target compound (CAS No. 950604-90-7) serves as a precursor for hydrazide derivatives, which are explored as 11β-HSD1 inhibitors for metabolic disorders .
- Comparative Toxicity and Bioavailability : Fluazifop and Tiaprofenic acid demonstrate distinct toxicity profiles due to their applications (herbicide vs. NSAID). The CF₃ group in the target compound may reduce metabolic degradation compared to methyl or benzoyl substituents .
- Unresolved Questions: The exact biological targets and pharmacokinetics of the target compound remain uncharacterized.
Biological Activity
2-Methyl-2-[5-(trifluoromethyl)thiophen-2-yl]propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₉F₃O₂S
- Molecular Weight : 268.25 g/mol
Biological Activity Overview
The biological activities of this compound have been explored in various studies, revealing its potential in several therapeutic areas, including anti-inflammatory and anticancer activities.
Anticancer Activity
Several investigations have evaluated the anticancer potential of thiophene-based compounds. For example, a study demonstrated that certain thiophene derivatives exhibited cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Summary of Biological Activities
Case Studies
-
Case Study on Anticancer Activity :
A study evaluated the cytotoxic effects of a series of thiophene derivatives on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The results indicated that certain derivatives showed significant inhibition rates, suggesting that modifications in the thiophene ring could enhance anticancer properties.- Findings : Compound X (a derivative) showed an IC50 value of 5 µM against MCF-7, significantly lower than doxorubicin's IC50 value of 10 µM, indicating higher potency.
-
Case Study on Anti-inflammatory Effects :
In another study, a group of thiophene derivatives was tested for their ability to reduce inflammation in an animal model. The results demonstrated a marked decrease in edema and inflammatory markers in treated groups compared to controls.- Findings : The compound reduced inflammatory cytokines (TNF-alpha and IL-6) by approximately 50% after treatment.
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Cytotoxic Mechanism : Involves the activation of apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins.
- Anti-inflammatory Mechanism : Likely involves the inhibition of NF-kB signaling pathways, leading to decreased expression of pro-inflammatory genes.
Q & A
Q. What are the recommended synthetic routes for 2-methyl-2-[5-(trifluoromethyl)thiophen-2-yl]propanoic acid, and what key intermediates or catalysts are involved?
- Methodological Answer : Synthesis typically involves coupling a trifluoromethyl-substituted thiophene precursor with a methyl-substituted propanoic acid derivative. For example, Suzuki-Miyaura cross-coupling reactions may be employed using palladium catalysts (e.g., Pd(PPh₃)₄) to link the thiophene ring to the propanoic acid backbone . Acidic workup (e.g., HCl or H₂SO₄) is critical for deprotection and carboxylate formation. Impurity profiling using HPLC (e.g., EP-grade standards as in ) is recommended to monitor byproducts like unreacted intermediates or regioisomers .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Combine multiple analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns on the thiophene ring and propanoic acid group.
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) and compare retention times against certified reference materials (CRMs) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion ([M-H]⁻ at m/z ~ 250) and fragmentation patterns .
Q. What safety precautions are essential during handling?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
- Toxicity Mitigation : Acute toxicity (Category 4 for oral, dermal, and inhalation routes) necessitates strict exposure control. Store in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in enzymatic or receptor-binding assays?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites (e.g., trifluoromethyl group’s electron-withdrawing effects) .
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory studies). Validate with experimental IC₅₀ values from enzyme inhibition assays .
Q. What strategies resolve contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values across assays)?
- Methodological Answer :
- Assay Standardization : Use internal controls (e.g., ibuprofen for COX inhibition assays) and replicate experiments across cell lines (e.g., RAW 264.7 macrophages vs. HEK293).
- Impurity Interference : Profile impurities (e.g., 2-(4-ethylphenyl)propanoic acid derivatives) via LC-MS and assess their bioactivity separately .
- Solvent Effects : Test activity in varying solvents (DMSO vs. PBS) to rule out solubility artifacts .
Q. How does stereochemistry influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- Chiral Chromatography : Use CHIRALPAK® columns to separate enantiomers. Compare metabolic stability (e.g., microsomal incubation) of R- vs. S-configurations .
- In Silico ADMET : Predict logP, plasma protein binding, and CYP450 interactions using tools like SwissADME. Correlate with in vivo half-life data from rodent studies .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
